Welcome to the BenchChem Online Store!
molecular formula C11H14O3 B1294890 4-Hydroxy-2,3,6-trimethylphenyl acetate CAS No. 36592-62-8

4-Hydroxy-2,3,6-trimethylphenyl acetate

Cat. No. B1294890
M. Wt: 194.23 g/mol
InChI Key: JFNARRJEBQBMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06114572

Procedure details

Stir a mixture of trimethylhydroquinone (15.2 g, 0.1 mol), triethylamine (25.3 g, 0.25 mol) and ether (500 mL) in an ice bath. Slowly add acetylchloride (19.6 g, 0.25 mol) with stirring, allow the reaction to warm to room temperature for an hour, then dilute with water and the separate the layers. Evaporate the ether layer to dryness. Dissolve the resulting diacetate in methanol (300 mL). Add strong ammonium hydroxide (11 mL) and stir the mixture at room temperature overnight. Distill off the solvents under reduced pressure and dissolve the residue in ether. Wash the ether layer with water and evaporate to dryness. Recrystallization from hexane-ether yields 4-acetoxy-2,3,5-trimethylphenol (16.7 g, m.p.=106-107° C.).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([OH:11])=[C:4]([CH3:10])[C:5]([CH3:9])=[C:6]([CH:8]=1)[OH:7].C(N(CC)CC)C.[CH3:19][CH2:20][O:21]CC.C(Cl)(=O)C>O>[C:20]([O:11][C:3]1[C:2]([CH3:1])=[CH:8][C:6]([OH:7])=[C:5]([CH3:9])[C:4]=1[CH3:10])(=[O:21])[CH3:19]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
CC=1C(=C(C(=C(O)C1)C)C)O
Name
Quantity
25.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
19.6 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the separate the layers
CUSTOM
Type
CUSTOM
Details
Evaporate the ether layer to dryness
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the resulting diacetate in methanol (300 mL)
ADDITION
Type
ADDITION
Details
Add strong ammonium hydroxide (11 mL)
STIRRING
Type
STIRRING
Details
stir the mixture at room temperature overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
Distill off the solvents under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in ether
WASH
Type
WASH
Details
Wash the ether layer with water
CUSTOM
Type
CUSTOM
Details
evaporate to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane-ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=C(C=C1C)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.